molecular formula C24H17N B14668082 7-Methyl-4,5-dihydrobenzo[h]indeno[1,7-bc]acridine CAS No. 36762-32-0

7-Methyl-4,5-dihydrobenzo[h]indeno[1,7-bc]acridine

Cat. No.: B14668082
CAS No.: 36762-32-0
M. Wt: 319.4 g/mol
InChI Key: SSNXXRLZMUNVAH-UHFFFAOYSA-N
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Description

7-Methyl-4,5-dihydrobenzo[h]indeno[1,7-bc]acridine: is a complex organic compound with the molecular formula C24H17N It is a polycyclic aromatic compound that contains multiple fused rings, including benzene, indene, and acridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-4,5-dihydrobenzo[h]indeno[1,7-bc]acridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indenoacridine Core: This step involves the cyclization of appropriate precursors to form the indenoacridine core. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-4,5-dihydrobenzo[h]indeno[1,7-bc]acridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce reduced forms of the compound.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, catalytic hydrogenation

    Substitution: Halogens (Br2, Cl2), alkylating agents (R-X), nitrating agents (HNO3)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

7-Methyl-4,5-dihydrobenzo[h]indeno[1,7-bc]acridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying polycyclic aromatic hydrocarbons.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules such as DNA and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for anticancer and antimicrobial agents.

    Industry: It may be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 7-Methyl-4,5-dihydrobenzo[h]indeno[1,7-bc]acridine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s planar structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes. Additionally, it may inhibit specific enzymes by binding to their active sites, thereby affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dihydrobenzo[h]indeno[1,7-bc]acridine: Lacks the methyl group at the 7th position.

    Benzo[h]indeno[1,7-bc]acridine: Similar core structure but without the dihydro and methyl modifications.

    Acridine: A simpler structure with a single acridine ring.

Uniqueness

7-Methyl-4,5-dihydrobenzo[h]indeno[1,7-bc]acridine is unique due to its specific substitution pattern and fused ring system, which confer distinct chemical and biological properties. The presence of the methyl group at the 7th position can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.

Properties

CAS No.

36762-32-0

Molecular Formula

C24H17N

Molecular Weight

319.4 g/mol

IUPAC Name

14-methyl-3-azahexacyclo[15.6.1.02,15.04,13.05,10.020,24]tetracosa-1(23),2(15),3,5,7,9,11,13,16,20(24),21-undecaene

InChI

InChI=1S/C24H17N/c1-14-18-12-11-15-5-2-3-7-19(15)23(18)25-24-20-8-4-6-16-9-10-17(22(16)20)13-21(14)24/h2-8,11-13H,9-10H2,1H3

InChI Key

SSNXXRLZMUNVAH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC3=CC=CC=C3C2=NC4=C1C=C5CCC6=C5C4=CC=C6

Origin of Product

United States

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